molecular formula C7H9N3O B11744011 2h,3h,5h,6h,7h,8h-Pyrido[4,3-d]pyrimidin-2-one CAS No. 929973-47-7

2h,3h,5h,6h,7h,8h-Pyrido[4,3-d]pyrimidin-2-one

Cat. No.: B11744011
CAS No.: 929973-47-7
M. Wt: 151.17 g/mol
InChI Key: LEOMOJQUQJVEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H,3H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-one belongs to the pyridopyrimidine family, a bicyclic heterocyclic system that combines pyridine and pyrimidine rings. These scaffolds are widely explored in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .

A notable example is pemigatinib (Pemazyre®), a pyrido[4,3-d]pyrimidin-2-one derivative approved by the FDA in 2020 for treating FGFR2 fusion-positive cholangiocarcinoma. Its structure includes a 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(4-morpholinylmethyl) substitution pattern, which enhances selectivity for fibroblast growth factor receptors (FGFRs) . The saturated hexahydro-pyrido[4,3-d]pyrimidine core contributes to conformational flexibility, improving binding to kinase ATP pockets .

Properties

CAS No.

929973-47-7

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-2-one

InChI

InChI=1S/C7H9N3O/c11-7-9-4-5-3-8-2-1-6(5)10-7/h4,8H,1-3H2,(H,9,10,11)

InChI Key

LEOMOJQUQJVEEO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC(=O)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- typically involves the use of pyridine and pyrimidine derivatives. One common method is the multi-step synthesis starting from pyridine derivatives, which are then subjected to various chemical reactions to form the desired bicyclic structure . Another approach involves the use of multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[4,3-d]pyrimidin-2(3H)-one derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Pyrido[4,3-d]pyrimidin-2(3H)-one, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[2,3-d]pyrimidin-7-one Derivatives

PD-0332991 (Palbociclib)
  • Core Structure : Pyrido[2,3-d]pyrimidin-7-one.
  • Key Substituents: A 2-aminopyridine side chain at the C2 position.
  • Target : Cyclin-dependent kinases 4/6 (CDK4/6).
  • Activity : Inhibits CDK4/6 with >1,000-fold selectivity over other kinases. This compound is clinically used for hormone receptor-positive breast cancer .
  • Structural Insight: The planar pyrido[2,3-d]pyrimidin-7-one core aligns with the ATP-binding site of CDK4/6, while the 2-aminopyridine group forms critical hydrogen bonds with the kinase hinge region, enhancing potency .
PD-173955
  • Core Structure : Pyrido[2,3-d]pyrimidin-7-one.
  • Substituents : 6-(2,6-Dichlorophenyl) and 8-methyl groups.
  • Target : Ephrin (EPH) receptors, overexpressed in cancers.
  • Activity: Demonstrates nanomolar inhibition of EPHB4, making it a tool compound for cancer research .
Key Differences vs. Pyrido[4,3-d] Derivatives :
  • Pyrido[2,3-d]pyrimidin-7-ones exhibit greater planarity, favoring interactions with kinases like CDK4/6.
  • Saturation in pyrido[4,3-d]pyrimidin-2-one derivatives (e.g., pemigatinib) increases conformational flexibility, enabling adaptation to FGFRs’ hydrophobic pockets .

Pyrido[3,4-d]pyrimidin-4-one Derivatives

Compound 44g
  • Core Structure : Pyrido[3,4-d]pyrimidin-4-one.
  • Substituents : 8-((4-(Pyridin-2-yl)piperazinyl)methyl).
  • Activity : Potent kinase inhibitor (unspecified target) with IC₅₀ values in the low micromolar range. The piperazinylmethyl group enhances solubility and cellular permeability .
Compound 54m
  • Substituents : 8-(4-(2,4-Difluorophenyl)piperidinylethyl)-1H-pyrazol-1-yl.
  • Activity : Displays improved metabolic stability compared to simpler analogs, highlighting the impact of fluorinated aryl groups on pharmacokinetics .
Comparison with Pyrido[4,3-d] Derivatives :
  • Pyrido[3,4-d]pyrimidin-4-ones often feature substitutions at the 8-position, which modulate selectivity across kinases. In contrast, pemigatinib’s 8-morpholinylmethyl group optimizes FGFR binding .

Quinazoline and Pyrido[1,2-a]pyrimidine Analogs

EGFR Inhibitors (e.g., Gefitinib Analogs)
  • Core Structure : Quinazoline.
  • Comparison : Pyrido[3,4-d]pyrimidines (e.g., irreversible EGFR inhibitors) exhibit superior cellular potency over quinazolines due to better positioning of acrylamide warheads for covalent binding to Cys-773 .
2-Methyl-3-propylpyrido[1,2-a]pyrimidin-4-one
  • Activity : Primarily explored as a synthetic intermediate. The pyrido[1,2-a]pyrimidine system lacks the fused pyrimidine ring of pyrido[4,3-d] derivatives, reducing kinase affinity .

Key Trends :

  • Substitution Position: 8-Substituents in pyrido[4,3-d] and pyrido[3,4-d] derivatives optimize kinase selectivity, while 2-aminopyridine in pyrido[2,3-d] analogs enhances CDK4/6 binding.
  • Saturation : Saturated pyrido[4,3-d] cores (e.g., pemigatinib) improve target adaptability, whereas planar pyrido[2,3-d] systems favor rigid kinase interactions.

Biological Activity

2h,3h,5h,6h,7h,8h-Pyrido[4,3-d]pyrimidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the available data regarding its biological properties, including cytotoxicity, kinase inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrido-pyrimidine class of compounds. Its molecular formula is C7H9N3OC_7H_9N_3O with a molecular weight of approximately 151.17 g/mol. The structural configuration contributes to its biological activity by allowing interactions with various biological targets.

Cytotoxicity

Recent studies have demonstrated that 2h,3h,5h,6h,7h,8h-Pyrido[4,3-d]pyrimidin-2-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In a study evaluating the cytotoxicity of related pyrido-pyrimidine derivatives, some compounds showed IC50 values ranging from 20 µM to 40 µM against human cancer cell lines such as HeLa and MCF-7 .
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase .

Kinase Inhibition

The compound has also been studied for its potential as a kinase inhibitor:

  • Selectivity Profile : Inhibitory activity against various tyrosine kinases has been reported. For example, it exhibited inhibition rates of 22.51% against CDK1/CyclinA2 at a concentration of 10 µM .
  • Structure-Activity Relationship (SAR) : Modifications on the pyrido-pyrimidine scaffold can enhance kinase selectivity and potency. Compounds with halogen substituents showed increased activity compared to their unsubstituted counterparts .

Study on Anticancer Properties

In a notable study published in Molecules, various derivatives of pyrido-pyrimidines were synthesized and tested for their anticancer properties. The study found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. Specifically:

CompoundCell LineIC50 (µM)Mechanism
2aHeLa25Apoptosis
2bMCF-730Cell Cycle Arrest
2cA54915Apoptosis

This highlights the potential of pyrido-pyrimidines in developing new anticancer agents .

Kinase Inhibition Study

Another research focused on the kinase inhibition profile of pyrido-pyrimidine derivatives indicated that compounds derived from this scaffold could selectively inhibit kinases involved in cancer progression. The study provided detailed binding affinity data and suggested that structural modifications could optimize these interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.